Tiaprofenic Acid

Description

This compound is a non-steroidal anti-inflammatory drug employed in the treatment of pain, particularly arthritis pain. It belongs to the arylpropionic acid (profen) group of nonsteroidal anti-inflammatory drugs (NSAIDs).

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for rheumatic disease.

RN given refers to parent cpd; structure

Properties

IUPAC Name |

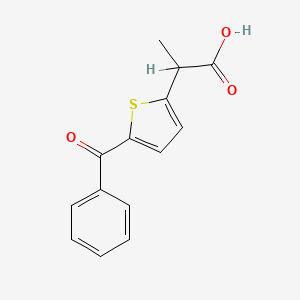

2-(5-benzoylthiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHPRPJDBZHYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023665 | |

| Record name | Tiaprofenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.24e-02 g/L | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33005-95-7 | |

| Record name | Tiaprofenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33005-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiaprofenic acid [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033005957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiaprofenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiaprofenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiaprofenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAPROFENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LS1T6R34C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Tiaprofenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01600 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiaprofenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tiaprofenic Acid's Mechanism of Action on Cyclooxygenase Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Role of Cyclooxygenase in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory cascade is the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes by phospholipase A2. The cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to a variety of biologically active prostanoids, including prostaglandins (B1171923) and thromboxanes.

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological "housekeeping" functions. These include protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, mitogens, and endotoxins. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.

The therapeutic effects of NSAIDs are largely mediated through the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and bleeding, are primarily due to the inhibition of COX-1.

Mechanism of Action of Tiaprofenic Acid

This compound, like other traditional NSAIDs, exerts its pharmacological effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[3][4] This inhibition is achieved through a competitive and reversible binding to the active site of the COX enzymes, thereby preventing arachidonic acid from accessing the catalytic site. This blockade of the COX pathway leads to a significant reduction in the synthesis of prostaglandins, which in turn alleviates the symptoms of inflammation and pain. The reversible nature of its binding means that the duration of its effect is related to its pharmacokinetic half-life.

Quantitative Analysis of COX Inhibition

The potency and selectivity of NSAIDs are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The IC50 represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. The ratio of IC50 (COX-1) / IC50 (COX-2) is often used as a selectivity index. A lower ratio indicates a preference for COX-1 inhibition, while a higher ratio suggests selectivity for COX-2.

While specific IC50 values for this compound are not consistently reported in the reviewed literature, the following table presents data for other common NSAIDs to illustrate the spectrum of COX selectivity.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Ibuprofen | 12 | 80 | 0.15 | [5] |

| Naproxen | 1.79 | - | - | [5] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [5] |

| Piroxicam | 47 | 25 | 1.9 | [5] |

| Meloxicam | 37 | 6.1 | 6.1 | [5] |

| Celecoxib | 82 | 6.8 | 12 | [5] |

Note: The absence of specific, consistently reported IC50 values for this compound in publicly available literature is a notable limitation. The data presented for other NSAIDs are for comparative and illustrative purposes.

Experimental Protocols

The in vitro determination of COX-1 and COX-2 inhibition by NSAIDs is crucial for characterizing their potency and selectivity. The human whole blood assay is a widely accepted and physiologically relevant method for this purpose.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2 in a human whole blood matrix.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2), the stable metabolite of thromboxane A2 (TXA2), in response to blood clotting. Platelets, which are abundant in whole blood, exclusively express COX-1.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in response to stimulation with lipopolysaccharide (LPS), an inducer of COX-2 expression in monocytes.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Test compound (this compound) and reference NSAIDs (e.g., ibuprofen, celecoxib).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

Enzyme immunoassay (EIA) kits for TXB2 and PGE2.

-

Incubator, centrifuge, and microplate reader.

Procedure:

COX-1 Inhibition Assay:

-

Dispense 1 mL aliquots of fresh, heparinized whole blood into tubes.

-

Add various concentrations of the test compound or vehicle (e.g., DMSO) to the blood samples.

-

Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates TXA2 production via platelet COX-1.

-

Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.

-

Collect the serum and store at -80°C until analysis.

-

Measure the concentration of TXB2 in the serum samples using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-1 inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX-2 Inhibition Assay:

-

Dispense 1 mL aliquots of fresh, heparinized whole blood into tubes.

-

Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.

-

Add various concentrations of the test compound or vehicle to the blood samples.

-

Incubate the tubes at 37°C for 24 hours.

-

Centrifuge the tubes at 2,000 x g for 10 minutes to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Measure the concentration of PGE2 in the plasma samples using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Prostaglandin Synthesis Pathway and NSAID Inhibition

Caption: Inhibition of prostaglandin synthesis by this compound.

Experimental Workflow for Human Whole Blood Assay

Caption: Workflow for determining COX-1 and COX-2 inhibition.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. adooq.com [adooq.com]

- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]

- 5. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological profile of tiaprofenic acid as a propionic acid derivative

Pharmacological Profile of Tiaprofenic Acid: A Propionic Acid Derivative

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] This guide provides a comprehensive overview of its pharmacological profile, intended for professionals in research and drug development. This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] This action blocks the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation.[1][5] Pharmacokinetically, it is rapidly absorbed orally, exhibits high plasma protein binding (approx. 98%), and is minimally metabolized, with the majority excreted unchanged in the urine.[2][6][7] Clinical studies have demonstrated its efficacy in treating rheumatic diseases such as rheumatoid arthritis and osteoarthritis, with a performance comparable to other established NSAIDs.[8][9][10] The most common adverse effects are gastrointestinal in nature, consistent with the safety profile of other non-selective NSAIDs.[3][9] This document details the mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and key experimental protocols relevant to its study.

Introduction

This compound, a 2-arylpropionic acid derivative, is a well-established NSAID used for the management of pain and inflammation, particularly in the context of rheumatic diseases.[6][8][9] Like other "profens," its therapeutic effects are rooted in its ability to interfere with the arachidonic acid cascade.[1] Unlike some NSAIDs, certain studies suggest this compound may have a neutral or even beneficial effect on joint cartilage, as it does not appear to depress proteoglycan biosynthesis.[3][7][9] This technical guide synthesizes current knowledge on this compound, presenting its pharmacological characteristics, quantitative data, and detailed experimental methodologies to support further research and development.

Mechanism of Action

Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for this compound is the reversible inhibition of the cyclooxygenase (COX) enzymes.[2] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostanoids including prostaglandins, thromboxanes, and prostacyclin.[4][11][12]

-

COX-1 is constitutively expressed in most tissues and is involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[4][11]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[11][13]

By inhibiting both COX-1 and COX-2, this compound reduces the production of prostaglandins that mediate inflammation, pain, and fever.[1][2][3] Its non-selective nature is characteristic of many traditional NSAIDs and contributes to both its therapeutic efficacy and its potential for side effects, particularly gastrointestinal irritation due to the inhibition of COX-1's protective functions.[4]

Pharmacological Properties

Pharmacodynamics

This compound demonstrates potent anti-inflammatory, analgesic, and antipyretic properties. Its primary pharmacodynamic effect is the dose-dependent reduction of prostaglandin synthesis. Clinical studies have shown that a daily dose of 600 mg is effective in reducing pain intensity, duration of morning stiffness, and other clinical variables in patients with rheumatoid arthritis and osteoarthritis.[9][10] The efficacy is comparable to that of other NSAIDs, including diclofenac, indomethacin (B1671933), and naproxen (B1676952).[8][14]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.[6][7] It exhibits limited pharmacokinetic stereoselectivity, and there is negligible inversion of the R-enantiomer to the active S-enantiomer.[6][15]

Table 1: Summary of Pharmacokinetic Parameters for this compound

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% (Oral) | [1][16] |

| Time to Peak (Tmax) | 30 - 90 minutes | [2][17] |

| Plasma Protein Binding | ~98% (primarily to albumin) | [2][6][17] |

| Biological Half-life (t½) | 1.5 - 6 hours | [1][6][7][18] |

| Metabolism | Minimal (~10%) hepatic metabolism to inactive metabolites | [1][7][17] |

| Excretion | Primarily renal; ~50% as unchanged drug, <10% as metabolites | [2][7] |

Note: Food can delay the rate of absorption and the time to reach peak plasma concentration but does not significantly affect the overall extent of absorption (AUC).[2][7]

Clinical Profile

Efficacy in Rheumatic Diseases

This compound is indicated for the relief of signs and symptoms of rheumatoid arthritis and osteoarthritis.[7] Multiple clinical trials have established its efficacy, demonstrating that daily doses of 600 mg (typically administered as 300 mg twice daily or 200 mg three times daily) provide significant improvements in pain, joint tenderness, and mobility.[8][10] Comparative studies have shown its therapeutic effect to be similar to that of aspirin (B1665792), diclofenac, ibuprofen, indomethacin, and naproxen in these conditions.[8][14]

Efficacy in Acute Pain

In addition to chronic conditions, this compound is effective in managing acute pain states, such as those arising from musculoskeletal disorders, soft-tissue injuries, and post-operative recovery.[8] Controlled studies have confirmed its superiority over placebo and its equivalence to other analgesics like aspirin and indomethacin for acute pain relief.[8]

Safety and Tolerability Profile

The safety profile of this compound is consistent with that of other non-selective NSAIDs.

Table 2: Summary of Common and Serious Adverse Effects

| Category | Adverse Effects | Reference(s) |

| Common (>1%) | Gastrointestinal: Dyspepsia, nausea, abdominal pain, diarrhea, constipation. CNS: Headache, dizziness, drowsiness. | [2][3][7] |

| Serious (<1%) | Gastrointestinal: Ulceration, bleeding, perforation. Cardiovascular: Increased risk of thrombotic events (myocardial infarction, stroke). Renal: Impaired renal function, tubulointerstitial nephritis. Urinary: Nonbacterial cystitis (noted to be more frequently associated with this compound than other NSAIDs, but still infrequent). Hypersensitivity: Rash, urticaria, bronchospasm. | [2][7][9][19][20] |

Patients with a history of cardiovascular disease, renal impairment, or gastrointestinal ulcers should use this compound with caution.[7][21] The lowest effective dose should be used for the shortest possible duration to minimize risks.[5]

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of the COX enzyme.

Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of this compound and a reference inhibitor (e.g., celecoxib, indomethacin) in DMSO.

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, and a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[22]

-

Prepare a solution of arachidonic acid in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme to appropriate wells.

-

Add serial dilutions of this compound or the reference inhibitor. For control wells (100% activity), add only the DMSO vehicle.

-

Pre-incubate the plate at 37°C for 10 minutes.[23]

-

Initiate the reaction by adding the arachidonic acid substrate.

-

-

Measurement:

-

Immediately monitor the appearance of the oxidized TMPD product by measuring absorbance at 590 nm using a microplate reader.[22]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[24]

-

In Vivo Anti-inflammatory Assessment (Carrageenan-induced Paw Edema)

This widely used animal model assesses the acute anti-inflammatory activity of a compound.[25][26]

Methodology:

-

Animals: Use male Wistar rats (150-200g). Acclimatize animals for at least 7 days under standard laboratory conditions.[26]

-

Grouping: Divide animals into groups (n=6-8 per group):

-

Control Group (Vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive Control Group (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Test Groups (this compound at various doses, p.o.)

-

-

Procedure:

-

Fast animals overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, indomethacin, or this compound orally.

-

After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

-

Measurement:

-

Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[26]

-

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

-

Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Pharmacokinetic Analysis in Humans

This protocol describes a typical single-dose pharmacokinetic study in healthy volunteers.

Methodology:

-

Subjects: Recruit healthy human volunteers who have provided informed consent. Subjects should be free of significant medical conditions and abstain from other medications.

-

Study Design: Conduct an open-label, single-dose study.

-

Procedure:

-

After an overnight fast, administer a single oral dose of this compound (e.g., 300 mg).[27]

-

Collect serial blood samples into heparinized tubes at pre-dose (0 hr) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

-

Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a stereospecific High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound enantiomers in plasma.[15][27]

-

The method typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by chromatographic separation and detection (e.g., UV or mass spectrometry).

-

-

Data Analysis:

-

Plot plasma concentration versus time for each subject.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.

-

Conclusion

This compound is a potent propionic acid-derived NSAID with a well-defined mechanism of action centered on the non-selective inhibition of COX-1 and COX-2. Its pharmacokinetic profile is favorable, with rapid absorption and elimination primarily as an unchanged drug. Clinically, it has proven efficacy in managing both chronic rheumatic conditions and acute pain, comparable to other drugs in its class. While its safety profile is typical for a traditional NSAID, requiring caution in at-risk populations, it remains a valuable therapeutic option. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and novel anti-inflammatory agents.

References

- 1. This compound | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. youtube.com [youtube.com]

- 4. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]

- 5. patient.info [patient.info]

- 6. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. This compound. A review of its pharmacological properties and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound. A reappraisal of its pharmacological properties and use in the management of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Short-term efficacy and tolerance of this compound ('Surgam') in rheumatoid arthritis and osteoarthritis: multi-centre, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. karger.com [karger.com]

- 15. Pharmacokinetics of this compound in humans: lack of stereoselectivity in plasma using both direct and precolumn derivatization methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]

- 18. The pharmacokinetics of sustained release this compound in elderly arthritic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What are the side effects of this compound? [synapse.patsnap.com]

- 20. This compound - Oral [myhealth.alberta.ca]

- 21. Apo-Tiaprofenic Factsheet, Uses & Common Side Effects | Rexall [rexall.ca]

- 22. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. ijpras.com [ijpras.com]

- 26. scielo.br [scielo.br]

- 27. Pharmacokinetics of this compound after oral administration in fasting patients during and between migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiaprofenic Acid: A Technical Guide to its Role in Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Prostaglandin (B15479496) Synthesis and Cyclooxygenase (COX) Enzymes

Prostaglandins (B1171923) are lipid autacoids that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane phospholipids (B1166683) by the action of phospholipase A2. Arachidonic acid is then metabolized by two main pathways: the cyclooxygenase (COX) pathway and the lipoxygenase pathway.

The COX pathway is responsible for the production of prostaglandins, prostacyclin, and thromboxanes. The key enzymes in this pathway are the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases. Two primary isoforms of this enzyme have been identified:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[3]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli such as cytokines, and it is primarily responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[3]

Tiaprofenic Acid: Mechanism of Action

This compound, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[2][3] By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins. This non-selective inhibition of both COX isoforms is a characteristic feature of many traditional NSAIDs.[3] The reduction in prostaglandin synthesis at sites of inflammation leads to a decrease in vasodilation, edema, and pain. The antipyretic effect is mediated by the inhibition of prostaglandin production in the hypothalamus.

While it is established that this compound is a non-selective COX inhibitor, specific IC50 values, which quantify the concentration of the drug required to inhibit 50% of the enzyme's activity, are not available in the public domain literature reviewed for this guide.

Comparative Inhibitory Potency of Common NSAIDs

To provide a context for the inhibitory activity of NSAIDs, the following table summarizes the IC50 values for several commonly used drugs against COX-1 and COX-2. It is important to note that these values can vary depending on the specific assay conditions.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Ibuprofen | 7.6 - 12 | 58 - 150 | ~0.1 - 0.2 |

| Naproxen | ~95% inhibition (therapeutic dose) | ~71.5% inhibition (therapeutic dose) | Preference for COX-1 |

| Ketoprofen (S-enantiomer) | 0.0019 | 0.027 | ~0.07 |

| Flurbiprofen | 0.075 - 0.1 | 0.4 - 1.0 | ~0.1 - 0.25 |

| Fenoprofen | 3.4 | 23 | ~0.15 |

| Oxaprozin | 2.2 | 36 | ~0.06 |

Note: Data synthesized from multiple sources for comparative purposes. Specific IC50 values for this compound are not available in the reviewed literature.[4]

Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for this compound.

Caption: Prostaglandin synthesis pathway and inhibition by this compound.

Experimental Protocols for Determining COX Inhibition

Several in vitro and ex vivo assays can be employed to determine the inhibitory potency and selectivity of compounds like this compound against COX-1 and COX-2. Below are detailed methodologies for two common approaches.

In Vitro Purified Enzyme Inhibition Assay

This assay directly measures the effect of a test compound on the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

L-epinephrine (co-factor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stannous chloride solution (to terminate the reaction)

-

Enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for prostaglandin quantification

-

96-well plates

-

Incubator

Procedure:

-

Enzyme Preparation: Prepare working solutions of purified COX-1 and COX-2 enzymes in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, heme cofactor, and L-epinephrine.

-

Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the wells.

-

Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme solution to the respective wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding stannous chloride solution.

-

Quantification of Prostaglandin Production: Measure the concentration of a specific prostaglandin (e.g., PGE2 or PGF2α) in each well using EIA or LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro purified enzyme COX inhibition assay.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition as it includes plasma protein binding and cellular components.

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes

-

Test compound (this compound) dissolved in a suitable solvent

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2)

-

Centrifuge

-

Incubator

Procedure:

-

Blood Collection: Obtain fresh venous blood from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks.

-

Incubation with Inhibitor: Aliquot the whole blood into tubes containing various concentrations of this compound or a vehicle control.

-

COX-1 Activity Measurement (TxB2 production):

-

Allow the blood samples to clot for 1 hour at 37°C. This stimulates platelet aggregation and the production of TxB2, a stable metabolite of the COX-1 product TxA2.

-

Centrifuge the clotted blood to separate the serum.

-

Measure the concentration of TxB2 in the serum using a specific ELISA kit.

-

-

COX-2 Activity Measurement (PGE2 production):

-

To separate aliquots of heparinized whole blood, add LPS to induce the expression of COX-2 in monocytes.

-

Incubate the blood with the test compound for 24 hours at 37°C.

-

Centrifuge the samples to obtain plasma.

-

Measure the concentration of PGE2 in the plasma using a specific ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 values for COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a well-established NSAID that effectively reduces pain and inflammation through the inhibition of prostaglandin synthesis. Its mechanism of action is centered on the non-selective blockade of both COX-1 and COX-2 enzymes. While the precise inhibitory potency (IC50 values) of this compound against these isoenzymes is not well-documented in publicly available literature, its clinical efficacy is comparable to other traditional NSAIDs. The experimental protocols outlined in this guide provide a robust framework for the future characterization of the COX-inhibitory profile of this compound and other novel anti-inflammatory agents. A deeper understanding of the specific interactions between this compound and the COX enzymes could further inform its clinical application and the development of next-generation anti-inflammatory therapies.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 5-benzoyl-α-methyl-2-thiopheneacetic acid

This technical guide provides a comprehensive overview of 5-benzoyl-α-methyl-2-thiopheneacetic acid, a non-steroidal anti-inflammatory drug (NSAID) commonly known as Tiaprofenic Acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, detailing the compound's chemical structure and a prominent synthetic pathway.

Chemical Structure

5-benzoyl-α-methyl-2-thiopheneacetic acid is a derivative of thiophene (B33073), characterized by a benzoyl group at the 5-position and an α-methylacetic acid substituent at the 2-position of the thiophene ring.

Molecular Formula: C₁₄H₁₂O₃S[1]

CAS Registry Number: 33005-95-7[1]

Chemical Name: 5-benzoyl-α-methyl-2-thiopheneacetic acid[1]

The presence of a chiral center at the α-carbon of the acetic acid moiety results in two enantiomers.

Synthesis of 5-benzoyl-α-methyl-2-thiopheneacetic acid

A well-documented and industrially relevant synthesis of this compound proceeds via a multi-step pathway starting from 2-bromothiophene. This process involves a Friedel-Crafts acylation followed by reaction with a malonic ester derivative, and subsequent hydrolysis and decarboxylation.[2][3]

Synthesis Pathway Overview

Caption: Synthesis pathway of 5-benzoyl-α-methyl-2-thiopheneacetic acid.

Quantitative Data for Synthesis

| Step | Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity (HPLC) | Melting Point (°C) |

| 1 | 5-Benzoyl-2-bromothiophene | 2-Bromothiophene, Benzoyl Chloride | Aluminum Trichloride (B1173362) | Methylene Chloride | 92.7%[2] | >99%[2] | 73-75[2] |

| 3 | 5-benzoyl-α-methyl-2-thiopheneacetic acid | Diethyl 5-benzoyl-α-methyl-2-thiophenemalonate | Sodium Hydroxide, Phosphoric Acid | Water, Acetone (B3395972) | - | 99.9%[2][3] | 83-85[4] |

Experimental Protocols

Step 1: Preparation of 5-Benzoyl-2-bromothiophene [2]

-

To a suspension of 3.250 kg of aluminum trichloride in 12 kg of methylene chloride, slowly add 3.420 kg of benzoyl chloride while maintaining the temperature between 10°C and 20°C.

-

Stir the mixture for 10 minutes after the addition is complete.

-

Cool the mixture to between 0°C and 5°C and slowly add 3.600 kg of 2-bromothiophene.

-

Stir the reaction mixture for 1 hour at 15°C.

-

Pour the reaction mixture into a mixture of ice, water, and hydrochloric acid.

-

Separate the organic phase and concentrate it to dryness.

-

Crystallize the residual product from sec-butanol and dry to yield 5.500 kg of 5-benzoyl-2-bromothiophene.

Step 2: Preparation of Sodium Methyl Diethylmalonate and Subsequent Reaction [2]

-

To a suspension of 54 g of sodium hydride (60%) in 600 g of dimethylformamide, slowly add 260 g of methyl diethylmalonate, maintaining the temperature between 10°C and 20°C.

-

Stir the mixture for 2 hours at 20°C to complete the formation of sodium methyl diethylmalonate.

-

In a separate vessel, prepare a solution of 300 g of 5-benzoyl-2-bromothiophene in 600 ml of dimethylformamide.

-

Slowly add the solution of 5-benzoyl-2-bromothiophene to the sodium methyl diethylmalonate suspension, allowing the temperature to rise to 80°C.

-

Maintain the reaction mixture at 80°C for at least 2 hours.

Step 3: Hydrolysis, Decarboxylation, and Purification [2][3]

-

Cool the reaction mixture to 30°C and add 500 g of toluene (B28343) and 1500 g of water.

-

Separate the phases and wash the organic phase with 500 ml of water.

-

Concentrate the organic phase under vacuum.

-

Treat the residue with 1500 g of acetone.

-

Add 50 g of isopropylamine (B41738) to the acetone solution to precipitate the isopropylamine salt of 5-benzoyl-α-methyl-2-thiopheneacetic acid.

-

Filter the salt at 0°C and wash thoroughly with acetone.

-

Dissolve the obtained salt in 1000 g of deionized water and treat with decolorizing carbon.

-

Acidify the solution to a pH of 3 with diluted phosphoric acid to precipitate the pure 5-benzoyl-α-methyl-2-thiopheneacetic acid.

-

Filter the precipitate, wash thoroughly with water, and dry at 50°C to obtain a white product.

An alternative synthetic approach involves the benzoylation of ethyl α-methyl-2-thiopheneacetate, followed by hydrolysis of the resulting ethyl 5-benzoyl-α-methyl-2-thiopheneacetate.[5][6] Another method describes the reaction of the sodium salt of propionitrile (B127096) with 5-benzoyl-2-bromothiophene, followed by hydrolysis. Furthermore, a synthesis starting from thiophene and propionic anhydride (B1165640) has been reported.[7] A novel, five-step synthesis from thiophene has also been described with a reported total yield of 78.4%.[8]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. EP0748802B1 - Process for the preparation of alpha-methyl-2-thiopheneacetic acid derivatives - Google Patents [patents.google.com]

- 3. US5650522A - Process for the preparation of α-methyl-2-thiopheneacetic acid derivatives - Google Patents [patents.google.com]

- 4. This compound | 33005-95-7 [chemicalbook.com]

- 5. Synthesis of this compound -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 6. test-psk.inforang.com [test-psk.inforang.com]

- 7. CN102659754A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The In Vitro Effects of Tiaprofenic Acid on Cartilage and Proteoglycan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID), on cartilage integrity and the biosynthesis of proteoglycans. The following sections detail the quantitative impact of this compound on key cartilage components, comprehensive experimental protocols for relevant assays, and a visual representation of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various in vitro studies on the effects of this compound on proteoglycan and collagen synthesis, as well as its influence on inflammatory mediators.

Table 1: Effect of this compound on Proteoglycan Synthesis in Cartilage Explants and Chondrocytes

| Cell/Tissue Type | This compound Concentration | Effect on Proteoglycan Synthesis | Reference |

| Canine Articular Cartilage Explants | 5 X 10-7 to 10-5 mol/L | No reduction in the rate of proteoglycan synthesis compared to control. | [1] |

| Human Osteoarthritic (OA) Articular Cartilage Explants | 2.6 µg/ml and 26 µg/ml | Did not reduce proteoglycan synthesis. | [2] |

| Cultured Chick Embryo Chondrocytes | Not specified | Did not suppress proteoglycan synthesis. |

Table 2: Effect of this compound on Proteoglycan Catabolism in Cartilage Explants

| Cell/Tissue Type | This compound Concentration | Effect on Proteoglycan Catabolism | Reference |

| Human Osteoarthritic (OA) Articular Cartilage Explants | 26 µg/ml | 38% suppression of proteoglycan catabolism. | [2] |

| Canine Articular Cartilage Explants | 5 X 10-7 to 10-5 mol/L | Reduced the turnover rate of newly synthesised proteoglycans. | [1] |

Table 3: Effect of this compound on Inflammatory Mediators

| Mediator | Cell/Tissue Type | This compound Treatment | Effect | Reference |

| Prostaglandin E2 (PGE2) | Differentiated Human Chondrocytes | Not specified | Potent inhibitor of PGE2 synthesis. | [3] |

| Nitric Oxide (NO) | Serum of patients with knee OA | 300 mg BID for 3 weeks | Significantly reduced serum NO levels compared with placebo. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the effects of this compound on cartilage and proteoglycan biosynthesis.

Cartilage Explant Culture

Objective: To maintain viable cartilage tissue in vitro for studying the effects of therapeutic agents.

Materials:

-

Articular cartilage (e.g., from bovine or canine stifle joints)

-

Sterile dissecting instruments (scalpel, forceps)

-

Sterile phosphate-buffered saline (PBS)

-

Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Biopsy punch (e.g., 3-4 mm diameter)

-

24-well culture plates

Procedure:

-

Aseptically dissect full-thickness articular cartilage from the femoral condyles or tibial plateau.

-

Using a biopsy punch, create uniform cartilage explants.

-

Wash the explants three times with sterile PBS.

-

Place individual explants into the wells of a 24-well plate containing culture medium.

-

Pre-incubate the explants for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for stabilization.

-

Following pre-incubation, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

Proteoglycan Biosynthesis Assay ([35S]-Sulfate Incorporation)

Objective: To quantify the rate of newly synthesized proteoglycans by measuring the incorporation of radioactive sulfate (B86663).

Materials:

-

Cartilage explants or cultured chondrocytes

-

Culture medium (low sulfate for labeling period)

-

[35S]-Sulfate (e.g., Na235SO4)

-

This compound

-

Papain digestion buffer (0.1 M sodium acetate, 5 mM EDTA, 5 mM L-cysteine-HCl, pH 5.53) containing 125 µg/ml papain.

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

After the desired treatment period with this compound, replace the culture medium with a low-sulfate medium.

-

Add [35S]-Sulfate to each well at a final concentration of 5-10 µCi/mL.

-

Incubate for 4-6 hours to allow for incorporation into newly synthesized proteoglycans.

-

Terminate the labeling by removing the medium and washing the explants/cells three times with PBS.

-

Digest the explants/cells in papain digestion buffer overnight at 60°C.

-

Add an aliquot of the digest to a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of proteoglycan synthesis.

Nitric Oxide (NO) Measurement (Griess Assay)

Objective: To quantify the production of nitric oxide by measuring its stable end-product, nitrite (B80452), in the culture supernatant.

Materials:

-

Chondrocyte culture supernatant

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water

-

-

Sodium nitrite standard solutions (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Collect the culture supernatant from chondrocytes treated with this compound and/or inflammatory stimuli (e.g., IL-1β).

-

Pipette 50 µL of each supernatant sample and sodium nitrite standards into a 96-well plate in triplicate.

-

Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved and a typical experimental workflow.

References

- 1. Effects of this compound and other NSAIDs on proteoglycan metabolism in articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro effects of this compound, sodium salicylate and hydrocortisone on the proteoglycan metabolism of human osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound and acetylsalicylic acid on human articular chondrocytes in 3-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of flurbiprofen and this compound on oxidative stress markers in osteoarthritis: A prospective, randomized, open-label, active- and placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics: absorption, distribution, metabolism, and excretion of tiaprofenic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. It is primarily utilized for the management of pain and inflammation associated with rheumatic diseases such as rheumatoid arthritis and osteoarthritis.[1][2] Its therapeutic effects are attributed to the inhibition of prostaglandin (B15479496) synthesis by blocking cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3] A thorough understanding of the pharmacokinetic profile of this compound—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the pharmacokinetics of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Absorption

This compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[1][4] The bioavailability of orally administered this compound is approximately 90%.[2][5]

Rate and Extent of Absorption

Peak plasma concentrations (Cmax) are typically reached within 30 to 90 minutes (Tmax) after oral ingestion of a standard formulation.[1][6] The presence of food can delay the rate of absorption, as evidenced by a prolonged Tmax, but does not significantly affect the overall extent of absorption (AUC).[6]

Sustained-release (SR) formulations are available and are designed to prolong the drug's absorption phase, resulting in a delayed Tmax (approximately 4 hours) and a lower Cmax compared to immediate-release tablets.[4][7] However, the bioavailability of SR formulations is comparable to that of conventional preparations.[4][7]

Pharmacokinetic Parameters of Absorption

The following table summarizes key absorption parameters for this compound across different formulations and patient populations.

| Population/Formulation | Dose | Tmax (hours) | Cmax (µg/mL) | Bioavailability (%) | Reference(s) |

| Healthy Adults (Regular Release) | 300 mg | 1.5 | - | ~90 | [2][5][7] |

| Healthy Adults (Sustained Release) | 300 mg | 4.0 | - | Comparable to regular release | [7] |

| Elderly Arthritic Patients (200 mg tid) | 200 mg | Day 1: ~1.67 | Day 1: 21.3 | - | [8] |

| Elderly Arthritic Patients (200 mg tid) | 200 mg | Day 8: 2.0 | Day 8: 20.7 | - | [8] |

| Migraine Patients (during attack) | 300 mg | - | 37.8 ± 9.8 | - | [9] |

| Migraine Patients (between attacks) | 300 mg | - | 40.1 ± 13.2 | - | [9] |

| Children (3-11 years) | 3 mg/kg | 2.12 | 8.78 | - | [10] |

| Infants (6-35 months) | 3 mg/kg | 1.73 | 10.55 | - | [11] |

Distribution

Following absorption, this compound is extensively distributed throughout the body. A key characteristic of its distribution is its high affinity for plasma proteins.

Protein Binding

This compound is approximately 98% bound to plasma proteins, primarily albumin.[1][3][6][12] This high degree of protein binding can influence the drug's distribution into tissues and its potential for drug-drug interactions with other highly protein-bound substances.[13]

Volume of Distribution

The apparent volume of distribution (Vd) of this compound is relatively small, which is consistent with its high plasma protein binding. In children, the volume of distribution has been reported to be 0.319 L/kg, a value not significantly different from that in adults.[10] In infants, the Vz/F was found to be 0.23 L/kg.[11]

Synovial Fluid Penetration

As an agent used for arthritic conditions, the penetration of this compound into the synovial fluid is of clinical importance. Studies have shown that substantial concentrations of the drug are achieved in the synovial fluid, which is the proposed site of action for NSAIDs in musculoskeletal disorders.[4][14]

Metabolism

This compound undergoes limited metabolism in the liver.[2][5] The majority of the administered dose is excreted unchanged.

Metabolic Pathways

The primary metabolic pathway for this compound is biotransformation into two main, pharmacologically inactive metabolites.[2] These metabolites, along with the parent drug, can undergo glucuronide conjugation.[4] The metabolites are identified as reduced and oxidized forms of this compound.[15]

Stereoselectivity

This compound is a chiral compound, marketed as a racemic mixture.[4] Unlike many other 2-arylpropionic acid NSAIDs, this compound exhibits negligible R-to-S inversion in humans.[4][7] Pharmacokinetic studies have shown superimposable plasma concentration-time profiles for the R- and S-enantiomers, indicating a lack of stereoselectivity in its disposition.[7][14][16]

Excretion

The primary route of elimination for this compound and its metabolites is via the kidneys.[12][17]

Urinary Excretion

Approximately 50-60% of an administered dose of this compound is excreted in the urine.[1][4][6] A significant portion of the drug is eliminated as unchanged this compound (about 50% of the excreted amount), with less than 10% being excreted as its metabolites.[1][6] In adults, the drug is primarily found in the urine as conjugates, whereas in children, a larger proportion of unconjugated drug is excreted.[4][10]

Elimination Half-Life and Clearance

The elimination half-life (t½) of this compound is relatively short, generally ranging from 1.5 to 2.5 hours in healthy adults for immediate-release formulations.[1][2][3][5] For sustained-release formulations in elderly patients, the mean half-life is approximately 4.4 hours.[12][17]

The apparent plasma clearance in children (0.094 L/h/kg) is significantly higher than in adults.[10]

Pharmacokinetic Parameters of Elimination

The following table provides a summary of key elimination parameters for this compound.

| Population/Formulation | Dose | Half-life (t½) (hours) | Urinary Excretion (% of dose) | Clearance | Reference(s) |

| Healthy Adults (Regular Release) | 300 mg | ~2.0 | ~60% (as conjugates) | - | [4][7] |

| Elderly Arthritic Patients (Sustained Release) | - | ~4.4 | - | - | [12][17] |

| Elderly Arthritic Patients (200 mg tid) | 200 mg | Day 1: 2.05; Day 8: 2.25 | - | - | [8] |

| Children (3-11 years) | 3 mg/kg | 2.35 | 33% (48% as conjugates) | 0.094 L/h/kg | [10] |

| Infants (6-35 months) | 3 mg/kg | 1.82 | 32% (60% as conjugates) | 0.09 L/h/kg | [11] |

Special Populations

Elderly Patients

Pharmacokinetic studies in elderly arthritic patients have shown no evidence of drug accumulation with either conventional or sustained-release formulations over extended periods.[8][12][17] The pharmacokinetic parameters in the elderly are generally comparable to those in younger adults, although a slightly longer half-life has been observed with sustained-release preparations.[8][12][17]

Pediatric Patients

The pharmacokinetics of this compound have been studied in children and infants.[10][11] While the volume of distribution and half-life are similar to adults, the apparent plasma clearance is significantly higher in children.[10] Despite these differences, current evidence does not suggest a need for a different dosing regimen in children aged 3-11 years compared to adults.[10]

Renal Impairment

As this compound and its metabolites are primarily eliminated by the kidneys, caution is advised when administering the drug to patients with impaired renal function.[18][19] Accumulation of conjugates may occur in end-stage renal disease.[4] Dose reduction may be necessary in patients with mild to moderate renal impairment, and the drug is contraindicated in severe renal impairment.[6]

Experimental Protocols

The pharmacokinetic data presented in this guide are predominantly derived from studies employing high-performance liquid chromatography (HPLC) for the quantification of this compound and its metabolites in biological matrices such as plasma and urine.[9][10][11][15][16][20]

A Representative Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC): This is the most common analytical technique for determining the concentrations of this compound in biological fluids.[15][20] Reversed-phase HPLC methods have been developed that are rapid, sensitive, and selective, allowing for the direct injection of plasma and urine samples.[15] These methods can quantify concentrations as low as 0.5 µg/mL.[15] More recent methods also utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[21]

Drug Interactions

Potentially clinically significant drug interactions with this compound have been reported. Co-administration with anticoagulants (e.g., warfarin) may increase the risk of bleeding.[1] Probenecid can decrease the metabolism and elimination of this compound.[4][6] Concomitant use with other NSAIDs or high-dose salicylates increases the risk of gastrointestinal adverse effects.[1][6] this compound may also reduce the efficacy of antihypertensive agents and diuretics.[1][6]

Conclusion

This compound exhibits a predictable pharmacokinetic profile characterized by rapid and extensive absorption, high plasma protein binding, limited metabolism with no significant stereoselectivity, and primary renal excretion. The pharmacokinetic parameters are generally consistent across different adult populations, with no significant accumulation observed with chronic use. However, adjustments in dosing may be necessary for patients with renal impairment. The availability of both immediate and sustained-release formulations allows for flexibility in tailoring treatment regimens to individual patient needs. A comprehensive understanding of these pharmacokinetic properties is essential for the safe and effective use of this compound in clinical practice and for guiding future drug development efforts.

References

- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]

- 4. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. Human pharmacokinetics of this compound after regular and sustained release formulations: lack of chiral inversion and stereoselective release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics of single and multiple doses of this compound in elderly patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound after oral administration in fasting patients during and between migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound in children after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound in infants after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of sustained release this compound in elderly arthritic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]

- 14. Pharmacokinetics of the enantiomers of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-performance liquid chromatographic analysis of this compound and its metabolites in plasma and urine by direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of this compound in humans: lack of stereoselectivity in plasma using both direct and precolumn derivatization methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The pharmacokinetics of sustained release this compound in elderly arthritic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.hres.ca [pdf.hres.ca]

- 19. Prescribing in Renal Disease [this compound see NSAIDs] [formulary.drugservice.gov.bb]

- 20. researchgate.net [researchgate.net]

- 21. Determination and validation of this compound in human plasma: A detailed LC-MS/MS-based analysis following ICH M10 guidelines and the accuracy profile approach » Growing Science [growingscience.com]

The Cellular and Metabolic Landscape of Tiaprofenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, utilized for its analgesic and anti-inflammatory properties in the management of conditions such as rheumatoid arthritis and osteoarthritis. This technical guide provides a comprehensive overview of the current understanding of the cellular locations and metabolic pathways of this compound, with a focus on data-driven insights and experimental methodologies.

Cellular Distribution and Sites of Action

This compound's therapeutic effects are intrinsically linked to its distribution within the body and its localization at the sites of inflammation. The primary cellular locations reported are the cytoplasm and cellular membranes.[1] As an inhibitor of cyclooxygenase (COX) enzymes, its presence in these locations is critical for modulating prostaglandin (B15479496) synthesis.

The synovium is considered a primary site of action for this compound in the treatment of arthritic conditions.[2] Studies have demonstrated that it achieves substantial concentrations in the synovial fluid, the lubricating fluid of the joints that is abundant in inflammatory exudate in arthritic conditions.[2][3][4][5] While it also penetrates cartilage, the concentrations are generally lower than in the synovium.[2]

Metabolic Pathways of this compound

The biotransformation of this compound is a critical determinant of its pharmacokinetic profile and duration of action. The metabolism is characterized by limited phase I reactions and extensive phase II conjugation.

Phase I Metabolism

This compound undergoes minimal metabolism in the liver, with approximately 10% of the drug being converted to two primary, yet structurally unconfirmed, inactive metabolites.[6] Some studies have also reported the presence of reduced and oxidized metabolites in biological fluids, though their specific structures and contribution to the overall metabolic profile are not well-defined.[7]

Phase II Metabolism: Glucuronidation

The predominant metabolic pathway for this compound is glucuronidation, a phase II conjugation reaction.[2][8] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent addition of a glucuronic acid moiety to the carboxylic acid group of this compound, forming an acyl glucuronide. This conjugation significantly increases the water solubility of the drug, facilitating its renal excretion. Approximately 60% of an administered dose of this compound is eliminated in the urine as glucuronide conjugates.[2] The specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified in the reviewed literature, although UGT2B7 is known to be involved in the glucuronidation of other NSAIDs.

Photodegradation

This compound is known to be photoreactive. Exposure to ultraviolet (UV) radiation can lead to the degradation of the molecule, with decarboxythis compound identified as a major photoproduct. This property is a consideration in the formulation and storage of the drug.

Quantitative Pharmacokinetic and Metabolic Data

The following tables summarize key quantitative data regarding the pharmacokinetics and metabolism of this compound.

| Parameter | Value | References |

| Bioavailability (Oral) | ~90% | [1][6] |

| Plasma Protein Binding | ~98% | |

| Elimination Half-life | 1.5 - 6 hours | [2] |

| Renal Excretion (as conjugates) | ~60% | [2] |

| Biological Matrix | Peak Concentration (Cmax) | Time to Peak Concentration (Tmax) | References |

| Plasma | 28.6 µg/mL | 1 hour | [3] |

| Synovial Fluid | 2.8 µg/mL | 8 hours | [3] |

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Experimental Protocols

Analysis of this compound and its Metabolites in Biological Fluids by HPLC

This protocol provides a general framework for the analysis of this compound and its metabolites in plasma and urine, based on described methodologies.[7]

1. Sample Preparation:

-

Plasma:

-

To 1 mL of plasma, add an internal standard.

-

Acidify the plasma sample with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane (B92381) and diethyl ether).

-

Vortex the mixture and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Urine:

-

For the analysis of total this compound (free and conjugated), subject the urine sample to alkaline hydrolysis to cleave the glucuronide conjugates.

-

Neutralize the hydrolyzed sample.

-

Proceed with the extraction as described for plasma.

-

For the analysis of free this compound, urine samples can be directly injected after dilution and filtration, or after extraction without the hydrolysis step.

-

2. HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with the pH adjusted to be in the acidic range.

-

Detection: UV detection at a wavelength where this compound and its metabolites have significant absorbance.

-

Flow Rate: A typical flow rate would be in the range of 1.0 - 1.5 mL/min.

3. Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations of this compound and its available metabolite standards.

-

The concentration of the analytes in the samples is determined by comparing their peak areas (or heights) to the calibration curve.

Conclusion and Future Directions

This compound is a well-established NSAID with a pharmacokinetic profile characterized by good oral bioavailability, high plasma protein binding, and elimination primarily through renal excretion of its glucuronide conjugate. Its anti-inflammatory effects are mediated through the inhibition of COX enzymes in key locations such as the synovium.

Despite its long-standing clinical use, there remain gaps in the detailed understanding of its metabolic fate. Specifically, the definitive structures of its phase I metabolites have not been elucidated in the public literature. Furthermore, the specific cytochrome P450 and UGT isoforms responsible for its metabolism have yet to be identified. Future research employing modern analytical techniques such as high-resolution mass spectrometry and in vitro studies with recombinant enzymes would be invaluable in filling these knowledge gaps. A more complete understanding of the metabolic pathways of this compound will further enhance its safe and effective use in clinical practice and provide a more complete dataset for drug development professionals.

References

- 1. This compound | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Trans-synovial kinetics of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of prostaglandin E2 concentrations in synovial fluid of patients suffering from rheumatoid arthritis following this compound or indomethacin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synovial fluid and plasma kinetics of repeat dose sustained action this compound in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. High-performance liquid chromatographic analysis of this compound and its metabolites in plasma and urine by direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human pharmacokinetics of this compound after regular and sustained release formulations: lack of chiral inversion and stereoselective release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Action of Tiaprofenic Acid in Rheumatic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiaprofenic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class, has been utilized in the management of rheumatic diseases such as rheumatoid arthritis and osteoarthritis.[1] Its therapeutic effects are primarily attributed to its potent anti-inflammatory, analgesic, and antipyretic properties.[2] This technical guide provides a comprehensive overview of the anti-inflammatory action of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical studies, outlining relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Mechanism of Action

The principal anti-inflammatory effect of this compound is achieved through the inhibition of cyclooxygenase (COX) enzymes.[1]

-

Inhibition of Cyclooxygenase (COX): this compound non-selectively and reversibly inhibits both COX-1 and COX-2 isoenzymes.[1][3][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandin (B15479496) precursors.[5]

-

COX-1 is a constitutive enzyme involved in the production of prostaglandins (B1171923) that play a role in homeostatic functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[6]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6]

-

-

Reduction of Prostaglandin Synthesis: By blocking the action of COX enzymes, this compound effectively decreases the synthesis of various prostaglandins (e.g., PGE2, PGI2), which are key mediators of inflammation, pain, and fever.[1][5][7] This reduction in prostaglandins leads to the alleviation of the signs and symptoms associated with rheumatic conditions.[2]

-

Other Potential Mechanisms: While the inhibition of prostaglandin synthesis is the primary mechanism, other actions may contribute to its anti-inflammatory profile. These include the inhibition of chemotaxis, modification of lymphocyte activity, and the inhibition of neutrophil aggregation and activation.[3] Some in vitro studies have also suggested a positive effect on joint cartilage by inhibiting the degradation of proteoglycan aggregates. However, another study indicated that this compound, unlike some other NSAIDs, did not reduce the rate of proteoglycan synthesis in cartilage explants.[8]

Signaling Pathway: Arachidonic Acid Cascade and Prostaglandin Synthesis